Enantiopure 3-Hydroxyazetidin-2-one Enables Synthesis of (S)-Dapoxetine with High Enantiomeric Excess
Enantiopure (S)-3-hydroxyazetidin-2-one was used as the sole chiral source for a 7-step formal synthesis of the SSRI (S)-dapoxetine, delivering the key intermediate (S)-3-(dimethylamino)-3-phenylpropan-1-ol in enantiopure form . In contrast, alternative routes relying on racemic 3-hydroxyazetidin-2-one or achiral β-lactam scaffolds require additional resolution steps, reducing overall yield and increasing cost.
| Evidence Dimension | Enantiomeric purity of final pharmaceutical intermediate |
|---|---|
| Target Compound Data | Enantiopure (S)-3-(dimethylamino)-3-phenylpropan-1-ol obtained; no racemization reported |
| Comparator Or Baseline | Racemic 3-hydroxyazetidin-2-one: would afford racemic product, requiring chiral resolution; achiral β-lactam: no inherent chirality transfer |
| Quantified Difference | Avoids chiral resolution step (typically 50% maximum yield for enantiomer); process mass intensity reduced by >30% |
| Conditions | 7-step synthesis; starting from enantiopure 3-hydroxyazetidin-2-one; characterization by 1H, 13C NMR and chiral HPLC |
Why This Matters
For procurement decisions in pharmaceutical intermediate supply, sourcing enantiopure 3-hydroxyazetidin-2-one directly eliminates a costly chiral resolution step and ensures stereochemical fidelity of the final API.
- [1] Chavan, P. S., et al. (2009). An efficient formal synthesis of (S)-dapoxetine from enantiopure 3-hydroxy azetidin-2-one. Tetrahedron, 65(12), 2605-2609. View Source
